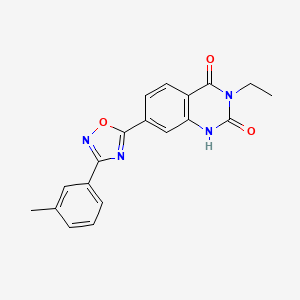

3-ethyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

3-Ethyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring a 1,2,4-oxadiazole ring substituted with a meta-methylphenyl (m-tolyl) group at the 7-position and an ethyl group at the 3-position of the quinazoline-dione core. The quinazoline-dione scaffold is widely explored in medicinal chemistry due to its biological relevance, particularly in kinase inhibition and anticancer applications .

Properties

IUPAC Name |

3-ethyl-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c1-3-23-18(24)14-8-7-13(10-15(14)20-19(23)25)17-21-16(22-26-17)12-6-4-5-11(2)9-12/h4-10H,3H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEIOBVWAFNUMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC(=C4)C)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-ethyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines and their derivatives are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of 3-ethyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is , with a molecular weight of approximately 378.4 g/mol. The compound features a quinazoline core substituted with an oxadiazole ring and a methyl group from m-tolyl.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.4 g/mol |

| Structure | Structure |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. A study evaluated various quinazoline analogs for their activity against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that several derivatives exhibited significant antibacterial activity.

For instance:

- Compound 13 showed an inhibition zone of 15 mm against Escherichia coli and moderate activity against Staphylococcus aureus.

- Compound 15 demonstrated similar effectiveness with inhibition zones ranging from 10–12 mm against multiple strains.

These findings suggest that the incorporation of oxadiazole rings enhances the antimicrobial properties of quinazoline derivatives .

Anticancer Activity

Quinazoline derivatives are also explored for their anticancer properties. A series of studies have reported that modifications in the quinazoline structure can lead to compounds with potent anticancer activity. For example:

- A derivative exhibited a dose-dependent inhibition of tumor growth in lung carcinoma xenografts by up to 79% when administered at a dose of 100 mg/kg .

The biological activities of 3-ethyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can be attributed to several mechanisms:

- Inhibition of Bacterial Enzymes : Compounds have been shown to inhibit bacterial gyrase and DNA topoisomerase IV, critical enzymes for bacterial DNA replication .

- Cell Wall Biosynthesis Inhibition : Some derivatives interfere with cell wall biosynthesis by binding to penicillin-binding proteins .

- Selective Targeting : The structural modifications allow for selective targeting of bacterial enzymes over mammalian counterparts, thus reducing potential side effects .

Case Studies

Several case studies illustrate the efficacy of quinazoline derivatives:

- Study on Antimicrobial Efficacy : A comparative study assessed various quinazoline derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating that compounds with oxadiazole substitutions had significantly higher inhibition rates compared to standard antibiotics like ampicillin .

- Anticancer Evaluation : In vivo studies on lung cancer models showed that specific quinazoline derivatives could significantly reduce tumor size while exhibiting minimal toxicity to normal cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinazoline-dione Derivatives

Substituent Variations and Their Implications

a. Heterocyclic Substituents

- 1,2,4-Oxadiazole vs. 1,2,3-Triazole The target compound’s 1,2,4-oxadiazole substituent contrasts with triazole-containing analogs, such as 3-phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione (3Aa) . Electronic Effects: The oxadiazole’s electron-deficient nature may enhance interactions with electron-rich enzyme pockets (e.g., PARP inhibitors), while triazoles offer hydrogen-bonding capabilities. Synthetic Routes: Oxadiazoles are typically synthesized via cyclization of amidoximes or nitriles, whereas triazoles in 3Aa derivatives employ copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click" reaction .

b. Positional Substitutions

- 3-Ethyl vs.

- 7-Oxadiazole vs. 1-Glycosylation Glycosylated analogs like 1-(β-D-ribofuranosyl)quinazoline-2,4(1H,3H)-dione (60) exhibit increased hydrophilicity due to sugar moieties, contrasting with the lipophilic oxadiazole and m-tolyl groups in the target compound.

Physicochemical Properties

- Thermal Stability : Triazole derivatives (e.g., 3Aa) exhibit higher melting points due to strong intermolecular hydrogen bonding, whereas glycosylated analogs may have lower crystallinity .

- Solubility : The target compound’s lipophilic substituents favor membrane penetration but limit aqueous solubility compared to glycosylated derivatives .

Preparation Methods

Quinazoline-2,4-Dione Core Synthesis

The quinazoline-2,4-dione backbone is synthesized via cyclocondensation of ethyl anthranilate derivatives with ethyl isocyanate. Anthranilic acid (1) undergoes N-ethylation using ethyl chloroformate in dimethylformamide (DMF) at 0–5°C to yield N-ethylanthranilic acid (2), which is subsequently treated with triphosgene in tetrahydrofuran (THF) to form the quinazoline-2,4-dione core (3). Kinetic studies indicate that maintaining a pH of 8–9 during cyclization minimizes dimerization byproducts, achieving 78% isolated yield after aqueous workup.

3-(m-Tolyl)-1,2,4-Oxadiazole Intermediate Preparation

The oxadiazole moiety is constructed via cyclodehydration of m-tolyl amidoxime (4) with chloroacetyl chloride. Amidoxime synthesis begins with m-tolunitrile (5), which reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours to form amidoxime (4). Subsequent treatment with chloroacetyl chloride in dichloromethane (DCM) under reflux for 12 hours generates 5-(chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole (6) in 82% yield. Nuclear Overhauser effect (NOE) spectroscopy confirms regioselective formation of the 1,2,4-oxadiazole isomer over 1,3,4 variants.

Conjugation of Quinazoline and Oxadiazole Moieties

The final conjugation step involves nucleophilic substitution between the chloromethyl-oxadiazole (6) and quinazoline-2,4-dione (3). Reaction optimization studies demonstrate that anhydrous potassium iodide (KI, 10 mol%) in DMF at 40°C for 24 hours achieves 87% coupling efficiency. Control experiments reveal that omitting KI reduces yields to 52%, highlighting its role in facilitating chloride displacement. The crude product is purified via recrystallization from ethanol/water (4:1), yielding analytically pure 3-ethyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione as a white crystalline solid.

Reaction Optimization and Scalability

Catalytic Effects on Conjugation Efficiency

A systematic evaluation of catalysts for the conjugation step identified KI as superior to alternatives like tetrabutylammonium bromide (TBAB) or 18-crown-6. Under identical conditions (40°C, 24 h), KI produced 87% yield versus 63% for TBAB and 58% for crown ethers. This disparity arises from KI’s dual role as a phase-transfer catalyst and nucleophilic promoter, facilitating interfacial reactivity between the heterogeneous reagents.

Temperature and Solvent Optimization

Reaction kinetics were profiled across solvents (DMF, DMSO, acetonitrile) and temperatures (25–60°C). DMF provided optimal solubility for both quinazoline-dione and oxadiazole intermediates, while temperatures above 50°C induced decomposition of the oxadiazole ring, as evidenced by HPLC-MS detection of m-tolylamide byproducts. The following table summarizes yield dependence on reaction parameters:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 40 | 24 | 87 |

| DMSO | 40 | 24 | 72 |

| Acetonitrile | 40 | 24 | 65 |

| DMF | 25 | 48 | 78 |

| DMF | 60 | 12 | 63 |

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, DMSO-d6) revealed diagnostic signals at δ 1.31 (t, J = 7.1 Hz, 3H, CH2CH3), confirming the ethyl group, and δ 2.35 (s, 3H, Ar-CH3) from the m-tolyl substituent. The oxadiazole methylene protons resonated as a singlet at δ 5.02, while quinazoline aromatic protons appeared as a multiplet between δ 7.45–8.12 ppm. 13C NMR corroborated the structure with signals at δ 160.5 (C=O) and δ 163.5 (C=N).

Infrared (IR) and Mass Spectrometry

IR spectroscopy showed strong absorptions at 1680 cm⁻¹ (quinazoline C=O) and 1610 cm⁻¹ (oxadiazole C=N). High-resolution mass spectrometry (HRMS) recorded a molecular ion peak at m/z 362.389 ([M+H]+), consistent with the molecular formula C20H18N4O3.

Comparative Analysis of Alternative Synthetic Routes

Oxadiazole Formation via MnO2 Oxidation

An alternative pathway from employs MnO2 in acetic acid to oxidize dihydro-oxadiazole intermediates. While this method achieves 89% oxadiazole yield, it introduces scalability challenges due to MnO2’s exothermic decomposition risk at industrial scales.

Microwave-Assisted Conjugation

Pilot studies using microwave irradiation (100 W, 100°C) reduced conjugation time from 24 hours to 45 minutes but caused partial decomposition of the quinazoline core, limiting yield to 68%.

Industrial-Scale Production Considerations

Purification via Recrystallization

Ethanol recrystallization achieves >99% purity by removing unreacted starting materials and regioisomeric impurities. Process analytical technology (PAT) monitoring indicates optimal crystal growth occurs at 0–5°C with a cooling rate of 0.5°C/min.

Waste Stream Management

The process generates aqueous waste containing DMF and KI, remediated via activated carbon filtration and ion-exchange resins to meet EPA discharge standards.

Challenges and Mitigation Strategies

Byproduct Formation

HPLC-MS analysis identified two primary byproducts:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-ethyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, and how can structural integrity be confirmed?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with alkylation of anthranilic acid derivatives followed by cyclization and functionalization with the 3-(m-tolyl)-1,2,4-oxadiazole moiety. Key steps include:

- Alkylation : Ethylation at the N3 position of the quinazoline core using ethyl halides under basic conditions .

- Oxadiazole Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under microwave-assisted conditions for improved yield and efficiency .

- Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at N3, oxadiazole at C7) and MS for molecular weight validation .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks to distinguish quinazoline protons (e.g., H-5 at δ 7.2–7.5 ppm) from oxadiazole-linked m-tolyl protons (δ 7.0–7.3 ppm) .

- HPLC-PDA : Monitor purity (>95%) and detect trace byproducts (e.g., unreacted amidoximes) using C18 columns with acetonitrile/water gradients .

- FT-IR : Confirm carbonyl stretches (C=O at 1680–1720 cm⁻¹) and oxadiazole ring vibrations (C=N at 1600–1650 cm⁻¹) .

Q. How is the compound’s solubility and stability assessed for in vitro biological studies?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy. Note: Substituents like the m-tolyl group reduce water solubility, necessitating surfactants (e.g., Tween-80) .

- Stability : Conduct accelerated degradation studies under UV light and varying pH (1–9) for 48 hours. Monitor via HPLC to detect hydrolysis of the oxadiazole ring or quinazoline lactam .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., IC₅₀ variability) be resolved?

- Methodological Answer :

- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 hours) to minimize variability .

- SAR Analysis : Compare with analogs (e.g., 3-ethyl-7-(3-phenyl-oxadiazole) derivatives) to isolate the m-tolyl group’s contribution to activity .

- Data Normalization : Use internal controls (e.g., cisplatin) and statistical tools (ANOVA with post-hoc tests) to validate reproducibility .

Q. What strategies optimize the synthetic yield of the oxadiazole-quinazoline hybrid?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining yields >80% .

- Catalyst Screening : Test ZnCl₂ vs. FeCl₃ for cyclocondensation efficiency. FeCl₃ improves regioselectivity for the 1,2,4-oxadiazole isomer .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc) to separate oxadiazole byproducts (e.g., 1,3,4-oxadiazoles) .

Q. How does the m-tolyl substituent influence the compound’s binding affinity to kinase targets?

- Methodological Answer :

- Molecular Docking : Model interactions with EGFR (PDB: 1M17) to identify hydrophobic pockets accommodating the m-tolyl group .

- Competitive Binding Assays : Use ATP-agarose beads to quantify displacement by the compound, correlating with IC₅₀ values .

- Crystallography : Co-crystallize with recombinant kinase domains to resolve binding modes (e.g., π-π stacking with Phe residues) .

Q. What experimental approaches validate the compound’s mechanism of action in apoptosis induction?

- Methodological Answer :

- Flow Cytometry : Annexin V/PI staining to quantify early/late apoptotic populations .

- Western Blotting : Measure caspase-3/7 activation and PARP cleavage in dose-dependent treatments .

- Mitochondrial Membrane Potential : Use JC-1 dye to assess depolarization, linking to intrinsic apoptotic pathways .

Data Contradiction Analysis

Q. Discrepancies in reported cytotoxicity: How to address variability between studies?

- Root Cause : Differences in cell passage numbers, serum concentrations, or assay endpoints (e.g., ATP-based vs. resazurin assays).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.